2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound that features a combination of fluorophenoxy, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps:
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Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution reaction of 2-fluorophenol with an appropriate halide, such as 2-chloroacetyl chloride, under basic conditions.
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Synthesis of the Furan-2-yl Phenyl Intermediate: : The next step involves the synthesis of the furan-2-yl phenyl intermediate. This can be done via a Suzuki-Miyaura coupling reaction, where a furan-2-yl boronic acid is coupled with a 4-bromophenyl derivative in the presence of a palladium catalyst and a base.
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Coupling of Intermediates: : The final step involves coupling the two intermediates. The 2-fluorophenoxy intermediate is reacted with the furan-2-yl phenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, which is susceptible to oxidative cleavage.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction of the acetamide group can yield primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenoxy and furan groups may facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group could form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)acetamide: Lacks the furan-2-yl phenyl group, which may reduce its biological activity.
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide: Lacks the fluorophenoxy group, which may alter its binding affinity and specificity.
Uniqueness
2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is unique due to the combination of fluorophenoxy and furan-2-yl phenyl groups, which may confer enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-4-1-2-5-19(16)26-13-20(24)22-12-17(23)14-7-9-15(10-8-14)18-6-3-11-25-18/h1-11,17,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYPUOGPCTEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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